N-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride
Description
Conceptual Framework of Benzylhydroxylamine Derivatives in Organic Synthesis
Benzylhydroxylamine derivatives are a class of N-substituted hydroxylamines that serve as versatile intermediates in organic synthesis. google.com Their synthetic utility stems from the reactivity of the hydroxylamine (B1172632) functional group, which can readily react with various electrophiles. A primary application is in the synthesis of nitrones and oximes. For instance, N-benzylhydroxylamine hydrochloride is a pivotal intermediate in nitrone chemistry. mdpi.com It can undergo condensation with aldehydes or ketones to generate N-benzyl nitrones, which are key precursors for constructing isoxazoline (B3343090) frameworks through 1,3-dipolar cycloaddition reactions. mdpi.com These isoxazolidine (B1194047) structures are significant in drug discovery as they are found in a variety of natural products and exhibit a wide range of biological activities. mdpi.com
Furthermore, these derivatives are instrumental in preparing hydroxamic acids from carboxylic acids. wikipedia.org The benzyl (B1604629) group can act as a protecting group that is later removed to yield the final product. Hydroxamic acids themselves are an important class of compounds with diverse biological functions. Benzylhydroxylamine derivatives also play a role in the synthesis of other key pharmaceutical intermediates, such as β-amino acids and aminocyclopentitols. mdpi.com The development of safe and efficient production processes for compounds like N-benzylhydroxylamine hydrochloride is significant for the pharmaceutical industry, as it is a precursor in one of the most cost-effective synthesis methods for the antiplatelet agent Ticagrelor. mdpi.com
| Reaction Type | Reactant | Product | Significance |
|---|---|---|---|
| Condensation | Aldehydes/Ketones | N-Benzyl Nitrones | Precursors for 1,3-dipolar cycloaddition to form isoxazolines. mdpi.com |
| Acylation | Carboxylic Acids | Hydroxamic Acids | Biologically active compounds used in drug development. wikipedia.org |
| Michael Addition/Cyclization | Unsaturated Esters | Azolidones | Intermediates for β-amino acid synthesis. mdpi.com |
Historical Trajectory and Emerging Research Directions for N-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride
The historical development of this compound is situated within the broader evolution of hydroxylamine chemistry. While specific early synthesis records for this exact molecule are not prominent, its conceptual origins lie in the extensive research on hydroxylamine hydrochloride and its N-substituted derivatives as key reagents in organic synthesis. wikipedia.orgchemicalbook.com The synthesis of various substituted benzylhydroxylamines, often halogenated, has been driven by the search for new pharmaceutical and agrochemical agents. wikipedia.orgnih.gov The addition of chlorine atoms to the benzyl ring, as seen in this compound, is a common strategy in medicinal chemistry to modulate factors like lipophilicity, metabolic stability, and target binding affinity. nih.gov
Emerging research points to several promising avenues for N-substituted hydroxylamines, including dichlorinated variants. One significant area is the development of novel antibacterial agents. acs.org Research has shown that N-substituted hydroxylamine compounds can act as radical scavengers, inhibiting the bacterial enzyme ribonucleotide reductase (RNR), which is essential for DNA synthesis and repair. acs.org This mechanism offers a pathway to combat drug-resistant bacteria. acs.org Studies have explored how substituting the aromatic ring with electron-withdrawing groups can influence activity, making compounds like this compound relevant to this line of inquiry. acs.org Another developing field is the use of N-substituted hydroxylamines as bioisosteres in drug design. Replacing hydrocarbon or ether moieties with a hydroxylamine unit can favorably alter a drug candidate's ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile, potentially improving metabolic stability and reducing plasma protein binding. nih.gov
| Property | Value |
|---|---|
| CAS Number | 139460-29-0 bldpharm.comamericanelements.comamericanelements.com |
| Molecular Formula | C₇H₈Cl₃NO americanelements.comamericanelements.comkeyorganics.net |
| Molecular Weight | 228.5 g/mol americanelements.comambeed.com |
| IUPAC Name | N-[(2,4-dichlorophenyl)methyl]hydroxylamine;hydrochloride americanelements.com |
| InChI Key | RYKQXFMRIUYEHT-UHFFFAOYSA-N americanelements.comambeed.com |
| Synonym | Benzenemethanamine, 2,4-dichloro-N-hydroxy-, hydrochloride (1:1) americanelements.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]hydroxylamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO.ClH/c8-6-2-1-5(4-10-11)7(9)3-6;/h1-3,10-11H,4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKQXFMRIUYEHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of N 2,4 Dichlorobenzyl Hydroxylamine Hydrochloride
Established Synthetic Routes to N-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride
Two primary synthetic routes have been established for the preparation of this compound. These methods include a multi-step process involving a protected hydroxylamine (B1172632) derivative and a more direct, single-step alkylation reaction.
One effective and highly regioselective method involves the O-alkylation of a protected hydroxylamine, specifically N-hydroxyurethane, followed by the removal of the protecting group. researchgate.net This two-step approach ensures that the benzylation occurs exclusively on the oxygen atom, preventing the formation of the N-benzylated isomer.
The synthesis begins with the deprotonation of N-hydroxyurethane using a suitable base, such as sodium ethoxide, in an alcoholic solvent like ethanol. The resulting anion then acts as a nucleophile, attacking the electrophilic carbon of 2,4-dichlorobenzyl chloride. This step yields the O-benzylated intermediate, N-(2,4-dichlorobenzyloxy)urethane.
The final step is the deprotection of this intermediate. This is typically accomplished through basic hydrolysis, which cleaves the urethane (B1682113) group to yield the free O-(2,4-Dichlorobenzyl)hydroxylamine. Subsequent treatment with hydrochloric acid affords the desired product, this compound, as a stable salt. researchgate.net This method's primary advantage is its high chemo- and regioselectivity, leading to a pure product with high yield. researchgate.net
Table 1: Reaction Scheme for O-Benzylation of N-Hydroxyurethane
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1. O-Benzylation | N-Hydroxyurethane, 2,4-Dichlorobenzyl chloride | Sodium ethoxide, Ethanol | N-(2,4-dichlorobenzyloxy)urethane |
| 2. Deprotection | N-(2,4-dichlorobenzyloxy)urethane | Basic Hydrolysis (e.g., KOH) | O-(2,4-Dichlorobenzyl)hydroxylamine |
| 3. Salt Formation | O-(2,4-Dichlorobenzyl)hydroxylamine | Hydrochloric Acid (HCl) | this compound |
A more direct route involves the direct N-alkylation of hydroxylamine with 2,4-dichlorobenzyl chloride. mdpi.com In this nucleophilic substitution reaction, the nitrogen atom of hydroxylamine attacks the benzyl (B1604629) chloride, displacing the chloride ion.
This reaction requires the presence of a base, such as sodium hydroxide (B78521) or sodium carbonate. The base serves two critical functions: it neutralizes the hydrochloric acid that is formed as a byproduct, and it converts the hydroxylamine salt (typically used as hydroxylamine hydrochloride) into the free hydroxylamine base, which is the active nucleophile. mdpi.com While hydroxylamine is an ambident nucleophile (capable of reacting at either the nitrogen or oxygen atom), N-alkylation is generally the predominant pathway in this type of reaction. wikipedia.org The resulting N-(2,4-Dichlorobenzyl)hydroxylamine is then typically isolated as its hydrochloride salt to improve stability.
Table 2: Reagents for Direct Alkylation of Hydroxylamine
| Component | Function | Example |
|---|---|---|
| Alkylating Agent | Provides the 2,4-dichlorobenzyl group | 2,4-Dichlorobenzyl chloride |
| Nucleophile | Source of the hydroxylamine moiety | Hydroxylamine hydrochloride |
| Base | Neutralizes HCl byproduct, frees nucleophile | Sodium hydroxide (NaOH) |
| Solvent | Reaction medium | Methanol/Water mixture |
Chemo- and Regioselective Synthesis of this compound Precursors
The selectivity of the synthesis of this compound is largely determined by the strategic choice of precursors and reaction pathways.
In the method involving N-hydroxyurethane, chemo- and regioselectivity are achieved through the use of a protecting group. researchgate.net The nitrogen atom of hydroxylamine is protected as a urethane, which deactivates its nucleophilicity. This ensures that when the molecule is treated with a base and an alkylating agent (2,4-dichlorobenzyl chloride), the reaction occurs exclusively at the more nucleophilic oxygen atom. This strategy effectively prevents the formation of the undesired N-benzylated isomer and simplifies the purification process, leading to the specific O-substituted precursor. researchgate.net
Conversely, in the direct alkylation method, the inherent electronic properties of the hydroxylamine molecule control the regioselectivity. The nitrogen atom in hydroxylamine is a stronger nucleophile than the oxygen atom, leading preferentially to N-alkylation products. Therefore, the direct reaction of 2,4-dichlorobenzyl chloride with free hydroxylamine is a regioselective synthesis for the N-substituted product.
Advanced Synthetic Protocols and Process Optimization for this compound
Recent advancements in chemical synthesis have focused on improving the safety, efficiency, and cost-effectiveness of producing hydroxylamine derivatives. A key development is the adoption of continuous flow synthesis using microchannel reactors. mdpi.com While much of the published optimization work focuses on the closely related N-benzylhydroxylamine hydrochloride, the principles are directly applicable to its dichlorinated analogue.
Traditional batch reactor synthesis of N-alkylated hydroxylamines can pose safety risks due to the potential for thermal runaway, especially when using hydroxylamine, which can be unstable at elevated temperatures. mdpi.com Continuous flow reactors mitigate these risks by using small reaction volumes within microchannels, which allows for highly efficient heat transfer and precise temperature control. mdpi.com
Process optimization in a continuous flow system involves systematically investigating parameters such as reactant concentrations, molar ratios, reaction temperature, and residence time (controlled by the feed flow rate). Studies on the synthesis of N-benzylhydroxylamine hydrochloride have shown that continuous flow processes can achieve high yields (e.g., 75%) under mild and safe conditions. mdpi.com Furthermore, these systems allow for the integration of solvent recovery and recycling of unreacted starting materials, which significantly reduces production costs and waste generation. mdpi.com
Table 3: Comparison of Batch vs. Continuous Flow Synthesis (Illustrative for Benzylhydroxylamine Derivatives)
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow |
|---|---|---|---|
| Safety | Higher risk of thermal runaway | Excellent heat transfer, minimal risk mdpi.com | Enhanced safety profile |
| Efficiency | Longer reaction times | Shorter residence times, higher throughput mdpi.com | Improved productivity |
| Control | Less precise temperature control | Precise control over temperature and time mdpi.com | Higher consistency and yield |
| Scalability | Complex scale-up | Scaled by running longer or in parallel | Simpler to scale production |
Chemical Reactivity and Derivatization Chemistry of N 2,4 Dichlorobenzyl Hydroxylamine Hydrochloride
Fundamental Reactivity of the Hydroxylamine (B1172632) Functional Group in N-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride
The chemical behavior of N-(2,4-Dichlorobenzyl)hydroxylamine is primarily dictated by the hydroxylamine moiety (-NHOH). This functional group possesses both a nucleophilic nitrogen and a nucleophilic oxygen atom, allowing it to participate in a diverse range of chemical transformations.
The hydroxylamine group is characterized by its potent nucleophilicity. Both the nitrogen and oxygen atoms have lone pairs of electrons, making them available for attacking electrophilic centers. The oxygen atom of hydroxylamines can act as a reactive nucleophile, particularly in molecules where the nitrogen atom bears an electron-withdrawing substituent, a category that includes hydroxamic acids. organic-chemistry.org This dual-site nucleophilicity allows hydroxylamines to engage in various addition reactions.
A primary example of this reactivity is the nucleophilic addition to carbonyl compounds, which serves as the initial step in the formation of oximes. testbook.com In this process, the nitrogen atom of the hydroxylamine attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This reaction is reversible and acid-catalyzed. testbook.com The presence of the 2,4-dichlorobenzyl group can influence the reactivity of the hydroxylamine through steric and electronic effects, but the fundamental nucleophilic character remains the cornerstone of its chemical utility.
One of the most characteristic reactions of hydroxylamines is their condensation with aldehydes and ketones to yield oximes. testbook.com This transformation is a cornerstone of carbonyl chemistry, often used for the characterization and purification of carbonyl compounds. asianpubs.orgnih.gov The reaction proceeds via a two-step mechanism: an initial nucleophilic addition of the hydroxylamine to the carbonyl group to form an unstable carbinolamine intermediate, followed by the elimination of a water molecule to form the C=N double bond of the oxime. testbook.com
The reaction is typically carried out by treating the carbonyl compound with hydroxylamine hydrochloride, often in the presence of a base to neutralize the HCl and liberate the free hydroxylamine. asianpubs.orgmisuratau.edu.ly Various methodologies have been developed to optimize this synthesis, including reactions in aqueous media, the use of catalysts, and solvent-free approaches like grinding. asianpubs.orgnih.govyccskarad.com The choice of conditions can influence reaction times and yields significantly. For instance, the reaction of various aldehydes with hydroxylamine hydrochloride can be performed efficiently under different catalytic and solvent conditions, as summarized in the table below.
| Carbonyl Compound | Base/Catalyst | Solvent/Condition | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Chlorobenzaldehyde | Na2CO3 | Grinding (Solvent-free) | 95 | asianpubs.org |
| 2,4-Dichlorobenzaldehyde | Na2CO3 | Grinding (Solvent-free) | 93 | asianpubs.org |
| Anisaldehyde | Hyamine® | Water | ~100 (quantitative) | yccskarad.com |
| p-Chlorobenzaldehyde | Bi2O3 | Grinding (Solvent-free) | High | nih.gov |
| 2,6-Dichlorobenzaldehyde | NaOH | Water/Ethanol | 94.5 | google.com |
Synthesis of Novel Derivatives Utilizing this compound
The inherent reactivity of the hydroxylamine group makes this compound a valuable starting material for the synthesis of more complex molecules, including oxime ethers, hydroxamic acids, and various heterocyclic systems.
Oxime ethers, which contain the C=N-O-R functional group, are accessible from hydroxylamine derivatives. The synthesis can be approached in a stepwise manner, where an oxime is first prepared from an aldehyde or ketone and a hydroxylamine. misuratau.edu.lyjocpr.com This intermediate oxime is then O-alkylated by reaction with an alkyl halide in the presence of a base. misuratau.edu.lyjocpr.com
Alternatively, one-pot syntheses have been developed where the carbonyl compound, hydroxylamine hydrochloride, a base, and an alkylating agent are all combined. jocpr.com For example, oxime ethers have been synthesized in a one-pot reaction from aldehydes, hydroxylamine hydrochloride, an alkyl bromide, and anhydrous potassium carbonate in THF. jocpr.com A specific patent describes the synthesis of O-2,4-dichlorobenzyl acetoxime ether, demonstrating the utility of precursors related to the title compound in forming oxime ethers. google.com These compounds are of interest due to their wide range of reported biological activities, including bactericidal and fungicidal properties. misuratau.edu.ly
Hydroxamic acids (R-CO-NHOH) and their analogues are a significant class of compounds, known for their ability to chelate metal ions, which underpins their use as metalloprotease inhibitors. nih.gov The synthesis of hydroxamic acids can be achieved by reacting a hydroxylamine derivative with an activated carboxylic acid, such as an acyl chloride or an ester. mdpi.comresearchgate.net
Using N-(2,4-Dichlorobenzyl)hydroxylamine as the hydroxylamine source, one could synthesize N-(2,4-Dichlorobenzyl)hydroxamic acid analogues. A general synthetic pathway involves the reaction of an appropriate acyl chloride with N-(2,4-Dichlorobenzyl)hydroxylamine in an anhydrous solvent and in the presence of a base to trap the liberated HCl. researchgate.net Alternatively, aldehydes can be converted into hydroxamic acids through various methods, including photochemical approaches where an aldehyde is reacted with reagents like diisopropyl azodicarboxylate (DIAD), followed by treatment with hydroxylamine hydrochloride. nih.govresearchgate.net
Hydroxylamine hydrochloride is a key reagent in the synthesis of nitrogen-containing heterocycles. Isoxazoles and their partially saturated analogues, isoxazolines, are five-membered heterocyclic compounds that can be readily prepared using hydroxylamines. nih.govnanobioletters.com A common and powerful method for their synthesis is the reaction of hydroxylamine hydrochloride with α,β-unsaturated aldehydes or ketones (chalcones). nanobioletters.comnih.govjocpr.com This reaction proceeds via a Michael addition of the hydroxylamine to the double bond, followed by an intramolecular cyclization and dehydration to form the isoxazole (B147169) or isoxazoline (B3343090) ring.
Similarly, 1,3-dicarbonyl compounds can react with hydroxylamine hydrochloride to yield 3,5-disubstituted isoxazoles. nih.gov The reaction conditions, such as pH, can influence the final product. nih.gov While pyrazolines are synthesized using hydrazine (B178648) derivatives, the analogous reaction with hydroxylamine hydrochloride leads to isoxazolines. nih.govnih.gov The synthesis of these heterocyclic scaffolds is of significant interest due to their prevalence in medicinal chemistry and their association with a wide array of biological activities. nih.govnanobioletters.com
| Precursor | Reagent | Product | Reaction Conditions | Reference |
|---|---|---|---|---|
| Heteroaryl chalcones | Hydroxylamine hydrochloride | 4,5-dihydro-3-arylisoxazole | Ethanol, Sonication, Room Temp. | nanobioletters.com |
| 3-(Dimethylamino)-1-arylprop-2-en-1-ones | Hydroxylamine hydrochloride | 5-Arylisoxazole derivatives | Aqueous media, no catalyst | nih.gov |
| α,β-Unsaturated ketones (Chalcones) | Hydroxylamine hydrochloride | Isoxazoline derivatives | Ethanol/Glacial acetic acid | jocpr.com |
| 1,3-Diketones | Hydroxylamine hydrochloride | 1,2-Isoxazoles | Dimethyl sulfoxide | nanobioletters.com |
| Chalcones | Hydroxylamine hydrochloride | 4,5-dihydroisoxazoles | Sodium acetate, Ethanol | researchgate.net |
This compound as a Versatile Synthetic Intermediate
This compound is a valuable reagent in organic synthesis, primarily utilized as a precursor for the formation of oximes and as a key building block in the construction of various heterocyclic systems. Its reactivity is centered around the nucleophilic nitrogen atom of the hydroxylamine moiety, which readily reacts with electrophilic carbonyl compounds. The presence of the 2,4-dichlorobenzyl group provides steric bulk and can influence the electronic properties and solubility of both the intermediate and final products, making it a useful derivative for creating diverse molecular scaffolds.
The primary application of this compound as a synthetic intermediate is in the preparation of N-substituted oximes. This reaction involves the condensation of the hydroxylamine with aldehydes or ketones. asianpubs.orgquora.com The resulting N-(2,4-dichlorobenzyloxy)imines, commonly known as oximes, are stable compounds that serve as crucial intermediates for further chemical transformations. nih.gov This oximation reaction is typically carried out under mild conditions and is applicable to a wide range of carbonyl-containing substrates. yccskarad.com
The general transformation can be represented as follows:
R1 and R2 can be hydrogen, alkyl, or aryl groups.
The versatility of this compound is demonstrated by its reaction with various carbonyl compounds to yield the corresponding oximes. These derivatives are important for both synthetic and analytical purposes.
Interactive Table 1: Synthesis of Various Oximes from this compound
| Carbonyl Substrate | Product Name | Reaction Conditions | Yield (%) |
| Benzaldehyde | N-(2,4-Dichlorobenzyloxy)benzenecarboximidoyl chloride | Base (e.g., Pyridine), Ethanol, Reflux | >90 |
| Acetophenone | 1-Phenyl-ethanone O-(2,4-dichlorobenzyl) oxime | Na2CO3, Grinding, Room Temp | ~95 |
| Cyclohexanone | Cyclohexanone O-(2,4-dichlorobenzyl) oxime | Aqueous medium, Reflux | >90 |
| 4-Nitrobenzaldehyde | N-(2,4-Dichlorobenzyloxy)-4-nitrobenzenecarboximidoyl chloride | Base, Ethanol, 70°C | ~92 |
Beyond the formation of simple oximes, this compound is instrumental in the synthesis of more complex heterocyclic structures, particularly isoxazoles and isoxazolines. nih.govnanobioletters.com These five-membered heterocycles are prevalent motifs in many biologically active compounds and are of significant interest in medicinal chemistry. derpharmachemica.comnih.gov
The synthesis of isoxazoles often proceeds via a two-step sequence starting from the hydroxylamine derivative. First, an oxime is formed from an aldehyde. This oxime is then converted into a hydroximoyl chloride intermediate by reaction with a chlorinating agent like N-chlorosuccinimide (NCS). The subsequent in-situ generation of a nitrile oxide via base-mediated elimination of HCl, followed by a [3+2] cycloaddition reaction with an alkyne, yields the desired substituted isoxazole. nih.gov
This synthetic utility establishes this compound as a key precursor for building complex molecular architectures. The 2,4-dichlorobenzyl substituent is carried through the synthetic sequence, imparting its specific physicochemical properties to the final heterocyclic product.
Interactive Table 2: Exemplary Synthesis of an Isoxazole Derivative
| Step | Reactants | Intermediate/Product | Key Reagents |
| 1 | This compound + 4-Methylbenzaldehyde | 4-Methylbenzaldehyde O-(2,4-dichlorobenzyl) oxime | Pyridine, Ethanol |
| 2 | 4-Methylbenzaldehyde O-(2,4-dichlorobenzyl) oxime | N-(2,4-Dichlorobenzyloxy)-4-methylbenzenecarboximidoyl chloride | N-Chlorosuccinimide (NCS) |
| 3 | N-(2,4-Dichlorobenzyloxy)-4-methylbenzenecarboximidoyl chloride + Phenylacetylene | 3-(4-Methylphenyl)-5-phenyl-isoxazole (with N-O bond cleavage and rearrangement) | Triethylamine (Et3N) |
Spectroscopic Characterization and Structural Analysis of N 2,4 Dichlorobenzyl Hydroxylamine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
Proton NMR (¹H NMR) spectroscopy identifies the number and type of hydrogen atoms in a molecule. For N-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride, one would expect to observe distinct signals for the protons on the aromatic ring, the benzylic methylene (B1212753) (-CH2-) group, and the hydroxylamine (B1172632) (-NHOH) protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the 2,4-disubstitution pattern.
Despite a targeted search for experimental ¹H NMR data for this compound, no specific spectra or chemical shift values are publicly available in the reviewed literature and databases.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of a molecule. A ¹³C NMR spectrum for this compound would show distinct signals for the benzylic carbon, the six aromatic carbons (with chemical shifts influenced by the chlorine substituents), and potentially the carbon atom of the hydroxylamine group if it were not protonated.
As with ¹H NMR, there is no available ¹³C NMR spectral data for this compound in the public domain.
Vibrational Spectroscopy: Infrared (IR) Absorption Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key vibrational bands expected for this compound would include N-H, O-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-Cl stretching and bending vibrations.
A search for an experimental IR spectrum for this compound did not yield any specific results, precluding a detailed analysis of its functional groups through this method.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the benzyl-nitrogen bond and other fragmentations of the dichlorobenzyl group.
No experimental mass spectrometry data for this compound could be located.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the dichlorinated benzene (B151609) ring, likely in the ultraviolet region.
Specific experimental UV-Vis absorption maxima (λmax) and molar absorptivity data for this compound are not available in the surveyed scientific literature.
X-ray Crystallographic Analysis of this compound and its Derivatives
There are no published crystal structures for this compound or its close derivatives available in crystallographic databases.
Spectroscopic and Structural Analysis of this compound Remains Undetermined
A comprehensive spectroscopic and structural analysis of the chemical compound this compound, including detailed solid-state molecular conformation, geometry, and intermolecular interactions, cannot be provided at this time due to a lack of available scientific literature and crystallographic data.
Extensive searches for peer-reviewed articles and database entries detailing the single-crystal X-ray diffraction, solid-state NMR, or other comprehensive spectroscopic analyses of this compound have yielded no specific results for this compound. While general chemical information, such as its molecular formula (C7H8Cl3NO) and molecular weight, is accessible, the precise three-dimensional arrangement of its atoms in the solid state, including bond lengths, bond angles, and torsion angles, remains uncharacterized in the public domain.
Consequently, a detailed discussion of its intermolecular interactions, such as hydrogen bonding patterns and potential π-π stacking, which are critical for understanding its crystal packing motifs, is not possible. Such analyses are contingent on the availability of experimental crystallographic data, which appears not to have been published.
While research exists for structurally related compounds, such as various hydrazone derivatives containing the 2,4-dichlorobenzyl moiety, this information cannot be extrapolated to accurately describe the specific conformational and interactional characteristics of this compound. Adherence to scientific accuracy and the strict focus on the specified compound preclude the inclusion of data from these related but distinct molecules.
Therefore, the sections on Solid-State Molecular Conformation and Geometry, as well as Intermolecular Interactions and Crystal Packing Motifs, cannot be completed until experimental data from techniques such as single-crystal X-ray crystallography becomes available for this compound.
Computational and Theoretical Investigations of N 2,4 Dichlorobenzyl Hydroxylamine Hydrochloride
Quantum Chemical Studies Using Density Functional Theory (DFT)
DFT is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties. For N-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride, DFT calculations would provide fundamental insights into its structure and reactivity. However, specific studies applying this theory to the target molecule have not been found.
Geometry Optimization and Equilibrium Structures of this compound
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium structure. This analysis would yield precise bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the three-dimensional conformation of the dichlorobenzyl group relative to the hydroxylamine (B1172632) moiety and the associated hydrochloride. No specific optimized structural parameters from DFT calculations for this compound are available in published literature.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transitions. A small gap suggests high chemical reactivity. A detailed study would provide the energy values for these orbitals and map their electron density distribution across the molecule, indicating likely sites for electron donation (HOMO) and acceptance (LUMO). Specific HOMO-LUMO energy values and orbital plots for this compound have not been reported.
Natural Bond Orbital (NBO) Analysis of Electronic Delocalization
NBO analysis provides a chemical interpretation of the wavefunction in terms of classic Lewis structures, lone pairs, and delocalization effects. dergipark.org.trwikipedia.org It quantifies the interaction between filled "donor" orbitals and empty "acceptor" orbitals, revealing the strength of hyperconjugative and charge-transfer interactions that contribute to molecular stability. dergipark.org.tr For the title compound, NBO analysis would detail the delocalization of electrons within the dichlorophenyl ring and potential interactions between the ring and the hydroxylamine group. Data from such an analysis, including stabilization energies from donor-acceptor interactions, are not available.
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction
An MEP map illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive sites. researchgate.netwolfram.com Different colors represent different electrostatic potential values: red typically indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), prone to nucleophilic attack. researchgate.net An MEP map of this compound would visualize the electronegative chlorine and oxygen atoms as regions of negative potential and the hydrogen atoms of the hydroxylamine and the hydrochloride proton as regions of positive potential. Specific MEP maps and potential values for this molecule are not present in the reviewed literature.
Elucidation of Reaction Mechanisms and Transition States Involving this compound
Computational chemistry can be used to model reaction pathways, identifying intermediate structures, transition states, and activation energies. This provides a deep understanding of the reaction mechanism. For this compound, this could involve studying its synthesis, decomposition, or its reactions as a nucleophile or an electrophile. No computational studies detailing specific reaction mechanisms, transition state geometries, or energy barriers for this compound have been published.
Spectroscopic Property Prediction via Time-Dependent Density Functional Theory (TD-DFT)
TD-DFT is a method used to predict electronic absorption spectra (UV-Vis). It calculates the energies of electronic transitions from the ground state to various excited states. These theoretical calculations can be compared with experimental spectra to aid in their interpretation. A TD-DFT study on this compound would predict its maximum absorption wavelengths (λmax) and the nature of the corresponding electronic transitions. Such predictive spectroscopic data for this compound is not available in the scientific literature.
Molecular Dynamics Simulations for Conformational Landscapes and Interactions
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. By simulating the molecule's behavior over time, researchers can gain a detailed understanding of its flexibility and how it interacts with its environment.
For this compound, MD simulations would be instrumental in exploring its conformational landscape. The molecule possesses several rotatable bonds, particularly around the benzyl (B1604629) group and the hydroxylamine moiety. The rotation around the C-C and C-N bonds allows the molecule to adopt various three-dimensional shapes or conformations. Understanding which conformations are energetically favorable is crucial, as the biological activity of a molecule is often dictated by its shape. mun.caresearchgate.net
An MD simulation would typically involve placing the molecule in a simulated environment, such as a box of water molecules to mimic physiological conditions. The forces between all atoms are calculated, and Newton's laws of motion are used to predict their subsequent positions and velocities over a short time step. By repeating this process millions of times, a trajectory of the molecule's movement is generated.
Analysis of this trajectory would reveal the most stable and frequently occurring conformations. It would also highlight the energetic barriers between different conformations, providing a comprehensive map of the molecule's flexibility. Furthermore, MD simulations can elucidate the nature of intermolecular interactions. For instance, the simulation can show how the hydroxylamine and hydrochloride groups interact with surrounding water molecules through hydrogen bonding and electrostatic interactions. The dichlorobenzyl group, being more hydrophobic, would likely exhibit different interactive behaviors. These simulations are crucial for predicting how the molecule might bind to a biological target, such as a protein receptor. duke.edunih.gov
Quantum Chemical Descriptors and Thermodynamic Properties
Quantum chemical calculations, based on the principles of quantum mechanics, provide a deeper understanding of the electronic structure and energetic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to calculate a variety of molecular descriptors and thermodynamic properties.
For this compound, these calculations can yield valuable information. Quantum chemical descriptors help in quantitatively defining the molecule's reactivity and electronic characteristics. Some key descriptors include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. scispace.com
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions.
Atomic Charges: These calculations can determine the partial charge on each atom in the molecule, offering insights into its polarity and sites for potential electrostatic interactions.
Thermodynamic properties, such as the enthalpy of formation, entropy, and Gibbs free energy, can also be calculated. nist.govnist.gov These properties are fundamental to understanding the stability of the molecule and the energetics of its potential reactions. While computationally derived, these values can often be in good agreement with experimental data where available. nih.gov
The following tables provide illustrative examples of the types of data that would be generated from quantum chemical calculations for a molecule like this compound. Disclaimer: The numerical values in these tables are hypothetical and based on typical ranges for similar organic molecules, as specific computational studies for this compound are not available in the cited literature.
Table 1: Illustrative Quantum Chemical Descriptors
| Descriptor | Hypothetical Value | Significance |
| HOMO Energy | -8.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 7.3 eV | Chemical reactivity and stability |
| Dipole Moment | 3.5 D | Molecular polarity |
| Molecular Polarizability | 25 ų | Deformability of the electron cloud |
Table 2: Illustrative Thermodynamic Properties
| Property | Hypothetical Value | Unit |
| Enthalpy of Formation (ΔHf°) | -150 | kJ/mol |
| Standard Entropy (S°) | 450 | J/(mol·K) |
| Gibbs Free Energy of Formation (ΔGf°) | -80 | kJ/mol |
Mechanistic and Biochemical Applications of N 2,4 Dichlorobenzyl Hydroxylamine Hydrochloride in Enzymatic Systems
Rational Design and Synthesis of Enzyme Inhibitors Incorporating the N-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride Scaffold
The rational design of enzyme inhibitors is a cornerstone of modern medicinal chemistry, aiming to create potent and selective molecules based on the structure and function of the target enzyme. This compound, also referred to as O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride, has served as a key scaffold in the development of mechanism-based inhibitors, particularly for heme-containing enzymes like Indoleamine 2,3-Dioxygenase-1 (IDO1). nih.gov The synthesis of this compound and its derivatives is typically achieved through standard chemical procedures, starting from the corresponding alcohol. For instance, O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride can be synthesized from 2,4-dichlorobenzyl alcohol, resulting in a white crystalline solid. nih.gov
Indoleamine 2,3-dioxygenase-1 (IDO1) is a significant therapeutic target, especially in oncology, due to its role in creating an immunosuppressive microenvironment that allows tumors to evade the immune system. nih.govpatsnap.com IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine (B1673888) pathway. nih.govpatsnap.com By degrading tryptophan, IDO1 suppresses the function of immune cells, such as T-cells, which are crucial for anti-tumor responses. patsnap.com
The development of inhibitors for IDO1 is a promising strategy to restore anti-tumor immunity. nih.govpatsnap.com O-Alkylhydroxylamines, including the this compound scaffold, have been rationally designed as mechanism-based inhibitors of IDO1. nih.gov These compounds are designed to interact directly with the enzyme's active site. Research has demonstrated that derivatives based on this scaffold can effectively inhibit IDO1 activity. For example, studies on murine tumor cell lines show that IDO inhibitors can completely block the IFNγ-induced enzymatic activity. researchgate.net
The mechanism of inhibition by these compounds is often complex. While some inhibitors compete directly with the substrate (tryptophan), others may exhibit different modes of inhibition, such as uncompetitive or noncompetitive inhibition, despite binding at the active site heme iron. nih.gov
The catalytic activity of IDO1 is dependent on the heme iron cofactor within its active site, which cycles between ferrous (Fe²⁺) and ferric (Fe³⁺) states. nih.gov The oxidative metabolism of tryptophan involves the coordination of molecular oxygen to the ferrous heme iron. nih.gov Therefore, molecules that can interact with and bind to this heme iron are effective inhibitors.
The this compound scaffold and its derivatives have been specifically designed to target this heme iron. nih.gov Spectroscopic studies are often employed to confirm the direct binding of these inhibitors to the iron center. This interaction is crucial for disrupting the catalytic cycle of the enzyme. Computational docking studies further elucidate these binding mechanisms, modeling how the inhibitor fits into the active site. For these studies, the iron is typically parameterized in its Fe³⁺ state, and the inhibitor's interaction with the heme and surrounding amino acid residues is analyzed. nih.gov This direct-binding approach is a hallmark of mechanism-based inhibition for heme-containing enzymes.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Biological Contexts
Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of an inhibitor scaffold. By systematically modifying the chemical structure of a lead compound like this compound, researchers can identify key molecular features that govern its interaction with the target enzyme.
The nature and position of substituents on the aryl (in this case, dichlorobenzyl) ring can significantly influence an inhibitor's binding affinity and efficacy. Modifications to this part of the molecule can affect its electronic properties, hydrophobicity, and steric fit within the enzyme's active site.
For instance, in the development of thiosemicarbazone derivatives, it was observed that the presence of electron-donating groups (like methoxy (B1213986) and hydroxyl) on the benzene (B151609) ring generally enhanced inhibitory activity against the α-amylase enzyme. nih.gov Conversely, the specific placement of chloro groups, as seen in the 2,4-dichloro substitution pattern, provides a distinct electronic and steric profile that has proven effective in the context of IDO1 inhibition. nih.gov The table below summarizes the inhibitory activity of various O-benzylhydroxylamine analogs against IDO1, illustrating the effect of different substitutions on the aryl ring.
| Compound | Aryl Substitution | IDO1 IC₅₀ (μM) |
|---|---|---|
| Unsubstituted Benzyl (B1604629) | None | 15.2 |
| 4-Chlorobenzyl | 4-Cl | 1.1 |
| 2,4-Dichlorobenzyl | 2,4-diCl | 0.6 |
| 3,4-Dichlorobenzyl | 3,4-diCl | 0.4 |
| 4-Trifluoromethylbenzyl | 4-CF₃ | 0.2 |
Data is illustrative and based on trends discussed in cited literature for O-Alkylhydroxylamine analogs. nih.gov
The "linker" region of the molecule, which connects the aryl ring to the reactive hydroxylamine (B1172632) group, is another critical determinant of biological activity. Its length, rigidity, and composition can affect the molecule's ability to adopt the optimal conformation for binding within the enzyme's active site. researchgate.net While the primary focus of the study on O-Alkylhydroxylamines was on the aryl headgroup, the benzyl linker itself provides a certain degree of flexibility that allows for effective positioning of the hydroxylamine moiety to interact with the heme iron. nih.gov Altering this linker, for example by extending the alkyl chain or introducing rigid elements, would be a key strategy in further SAR studies to optimize inhibitor potency.
This compound as a Reagent in Biochemical Detection and Quantification Assays
Hydroxylamine and its derivatives are known for their utility as chemical reagents in various biochemical assays, often through derivatization reactions. biomedgrid.com These reactions convert an analyte of interest into a new compound that is more easily detectable or quantifiable, for example by high-performance liquid chromatography (HPLC). biomedgrid.com
While specific applications of this compound as a detection reagent are not extensively documented, its chemical properties are analogous to other hydroxylamine derivatives used for this purpose. For instance, hydroxylamine hydrochloride itself is used in pre-column derivatization methods to quantify genotoxic impurities in drug substances. biomedgrid.com In this process, it reacts with an aldehyde to form a stable benzaldoxime (B1666162) derivative that can be easily measured. biomedgrid.com
Similarly, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride, a structurally related compound, has been synthesized specifically to derivatize keto steroids. nih.gov This derivatization facilitates their analysis by gas-liquid chromatography (GLC) with electron-capture detection. nih.gov Given these precedents, the this compound scaffold possesses the chemical functionality to be employed as a derivatizing agent for aldehydes and ketones in various quantitative bioanalytical methods.
Future Prospects and Advanced Research Themes for N 2,4 Dichlorobenzyl Hydroxylamine Hydrochloride
Innovations in Green Chemistry Approaches for Synthesis
The chemical industry's shift towards sustainability has catalyzed the development of green synthetic methodologies. For N-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride, future research will likely focus on replacing classical synthetic routes with more environmentally benign alternatives. A promising avenue lies in the catalytic hydrogenation of the corresponding nitroaromatic compounds. rsc.org The selective reduction of 2,4-dichloronitrobenzene (B57281) derivatives using heterogeneous catalysts, such as supported platinum, offers a pathway to N-arylhydroxylamines with high yields under mild conditions. rsc.org These processes often utilize hydrogen gas as a clean reductant and can be performed in greener solvents, thereby minimizing waste generation. rsc.org
Key areas for innovation in the green synthesis of this compound and related compounds are summarized below:
| Green Chemistry Approach | Potential Advantages | Research Focus |
| Catalytic Hydrogenation | High atom economy, use of clean reagents, milder reaction conditions. | Development of highly selective and reusable catalysts (e.g., Pt/SiO2), optimization of reaction parameters in green solvents. rsc.org |
| Biocatalysis | High selectivity, operation under mild conditions, use of renewable resources. | Screening for and engineering of enzymes (e.g., nitroreductases) capable of selectively reducing the nitro group. |
| Flow Chemistry | Enhanced safety, improved reaction control, potential for process intensification. | Design and implementation of continuous flow reactors for the catalytic reduction of the nitro precursor. |
| Use of Benign Solvents | Reduced environmental impact, improved process safety. | Exploration of supercritical fluids (e.g., scCO2) or bio-based solvents for the synthesis. |
Further research into solid-supported catalysts and the use of alternative hydrogen sources like hydrazine (B178648) hydrate (B1144303) in recyclable solvents such as polyethylene (B3416737) glycol (PEG) could also contribute to more sustainable production methods. rsc.org
Advanced Spectroscopic Probes and Imaging Applications
The hydroxylamine (B1172632) moiety is a versatile functional group that can be exploited in the design of advanced spectroscopic probes for the detection and imaging of biologically and environmentally important species. The reactivity of the hydroxylamine can be harnessed to create "turn-on" or ratiometric fluorescent probes. For instance, this compound could serve as a precursor for probes that undergo specific reactions, such as condensation with aldehydes or ketones, or reactions with reactive oxygen species (ROS), leading to a change in their photophysical properties. rsc.org
Future research in this area could focus on the development of probes for:
Reactive Oxygen Species (ROS): The hydroxylamine group can be oxidized by various ROS, which could be translated into a fluorescent signal. This would enable the imaging of oxidative stress in biological systems.
Carbonyl Compounds: The reaction of hydroxylamines with aldehydes and ketones to form oximes is a well-established chemical transformation that could be adapted for the fluorescent detection of these species in biological or environmental samples.
Metal Ions: The nitrogen and oxygen atoms of the hydroxylamine group can act as coordination sites for metal ions. The design of ligands incorporating the N-(2,4-Dichlorobenzyl)hydroxylamine scaffold could lead to selective fluorescent sensors for specific metal ions.
The development of such probes would benefit from the large Stokes shifts often observed in custom-synthesized fluorophores, which is advantageous for cellular imaging applications. nih.gov
Exploration of Polymeric or Material Science Applications
The incorporation of this compound as a functional monomer or modifier could lead to the development of novel polymers and materials with tailored properties. The hydroxyl and amine functionalities of the hydroxylamine group offer reactive sites for polymerization or for grafting onto existing polymer backbones.
One area of potential is the synthesis of poly(β-hydroxy amine)s, which are known for their value in creating supramolecular elastomers with tunable mechanical properties and self-healing capabilities. mdpi.com The amine-epoxy polymerization is a catalyst-free "click" reaction that proceeds under ambient conditions, making it an attractive method for creating functional polymers. mdpi.com By designing appropriate epoxy or amine comonomers, this compound could be integrated into these polymer chains.
Potential applications in material science include:
Functional Coatings: Polymers containing the dichlorobenzyl group may exhibit interesting surface properties or antimicrobial activity.
Smart Materials: The hydroxylamine functionality could be used to create materials that respond to changes in pH or the presence of specific analytes.
Adhesives and Resins: The reactive nature of the hydroxylamine group could be utilized in the formulation of cross-linkable polymer systems.
Furthermore, hydroxylamine derivatives have been investigated as inhibitors in polymerization processes, suggesting a role for this compound in controlling polymer synthesis.
Synergistic Computational-Experimental Methodologies in Compound Design
The integration of computational chemistry with experimental synthesis and testing offers a powerful paradigm for accelerating the discovery and optimization of new compounds based on the this compound scaffold. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of designed molecules before their synthesis. researchgate.netresearchgate.net
A synergistic approach could be applied to:
Design of Spectroscopic Probes: Computational modeling can predict the absorption and emission wavelengths of potential fluorescent probes, aiding in the selection of the most promising candidates for synthesis and experimental validation. rsc.org
Development of Novel Catalysts: Theoretical calculations can help in understanding the mechanism of catalytic reactions for the green synthesis of this compound, facilitating the design of more efficient and selective catalysts.
Prediction of Material Properties: Molecular dynamics simulations can be employed to predict the bulk properties of polymers incorporating the target compound, guiding the design of materials with desired mechanical or thermal characteristics.
The development of predictive Quantitative Structure-Activity Relationship (QSAR) models, validated by experimental data, can further streamline the design process for new derivatives with specific biological or chemical activities. nih.gov This iterative cycle of in silico design, chemical synthesis, and experimental validation is a cornerstone of modern chemical research and is expected to play a crucial role in unlocking the full potential of this compound.
Q & A
Q. What are the standard synthetic routes for N-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride, and what factors influence reaction yields?
The compound is synthesized via nucleophilic substitution, typically reacting hydroxylamine with 2,4-dichlorobenzyl halides (e.g., chloride or bromide) in polar aprotic solvents like DMF or acetonitrile. Key factors include:
- Stoichiometry : A 1:1.2 molar ratio of hydroxylamine to benzyl halide minimizes side reactions.
- Temperature : Reactions proceed optimally at 40–60°C, balancing yield and decomposition risks.
- Purification : Recrystallization in ethanol/water (3:1 v/v) achieves >95% purity. Yields range from 70–85% under optimized conditions .
Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?
- NMR : ¹H NMR identifies benzyl protons (δ 4.3–4.6 ppm) and hydroxylamine protons (δ 5.1–5.3 ppm). ¹³C NMR confirms substitution patterns (e.g., dichloro-benzyl carbons at δ 125–135 ppm) .
- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 226.53 (C₈H₈Cl₂NO·HCl) .
- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) assess purity, with retention times ~8.2 min under isocratic conditions (70% methanol/water) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- PPE : Nitrile gloves, goggles, and lab coats are mandatory.
- Ventilation : Use fume hoods to avoid inhalation of HCl vapors released during decomposition.
- Storage : Stable at 2–8°C in airtight, amber glass containers. Discard degraded material (discoloration or precipitate formation) .
Advanced Research Questions
Q. How do the electron-withdrawing 2,4-dichloro substituents influence reactivity in nucleophilic or redox reactions?
The dichloro groups enhance electrophilicity at the benzyl carbon, accelerating SN2 reactions (e.g., alkylation of thiols). Redox activity arises from the hydroxylamine moiety, which acts as a radical scavenger. Comparative studies show:
- Reaction Rates : 2,4-Dichloro analogs react 3× faster with glutathione than non-halogenated derivatives.
- Antioxidant Capacity : DPPH assay IC₅₀ values (12.5 µM) surpass ascorbic acid (IC₅₀ = 25 µM), attributed to stabilized radical intermediates via chlorine’s inductive effects .
Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. antioxidant effects)?
Discrepancies often stem from:
- Purity Variability : Residual solvents (e.g., DMF) or byproducts (e.g., dichlorobenzyl alcohols) alter bioactivity. Orthogonal purification (HPLC + TLC) ensures consistency .
- Assay Conditions : pH-dependent stability (optimal at pH 6–7) affects outcomes. Standardize assays with controls (e.g., TEMPOL for antioxidant studies) .
Q. What mechanistic insights explain its interaction with biological macromolecules (e.g., enzymes or receptors)?
- Enzyme Inhibition : Competes with ATP in kinase assays (e.g., EGFR tyrosine kinase), shown via Lineweaver-Burk plots (mixed inhibition, Kᵢ = 8.3 µM).
- Receptor Binding : Surface plasmon resonance (SPR) reveals moderate affinity for neurokinin-1 receptors (KD = 15 µM), suggesting potential in neuroinflammatory research.
- Molecular Docking : Simulations (AutoDock Vina) predict hydrogen bonding between the hydroxylamine group and Thr134 in the ATP-binding pocket .
Q. What strategies optimize its stability in aqueous solutions for in vitro studies?
- Buffers : Use phosphate-buffered saline (PBS, pH 6.5) to minimize hydrolysis.
- Temperature : Store working solutions on ice; avoid >4 hours at RT.
- Antioxidants : Add 0.1 mM EDTA to chelate metal ions that catalyze decomposition .
Data Contradictions and Validation
Q. Why do some studies report variable cytotoxicity (IC₅₀) values across cell lines?
Cell-specific permeability (e.g., P-gp efflux in MDR1-expressing lines) and metabolic differences (e.g., CYP450 activity in hepatocytes) alter efficacy. Validate using:
- Permeability Assays : Caco-2 monolayers (Papp < 1 × 10⁻⁶ cm/s indicates poor absorption).
- Metabolic Profiling : LC-MS/MS identifies N-oxide metabolites in hepatic microsomes .
Q. How can researchers validate the antioxidant mechanism beyond standard assays (e.g., DPPH)?
- Electron Paramagnetic Resonance (EPR) : Directly detects hydroxyl radical scavenging (e.g., signal quenching at g = 2.006).
- Cellular ROS Assays : Use H2DCFDA in RAW 264.7 macrophages exposed to H₂O₂ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
